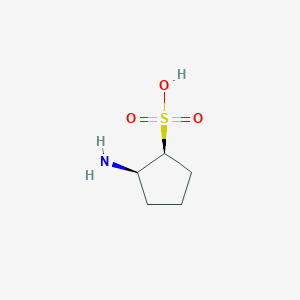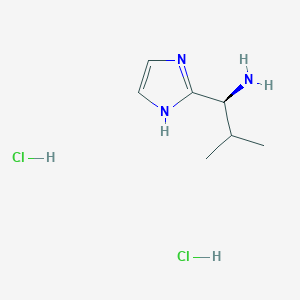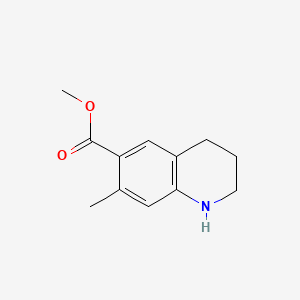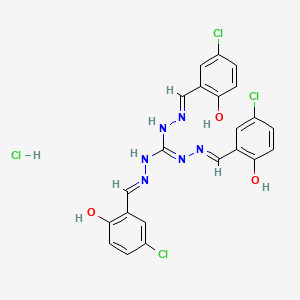
N',N'',2-Tris(5-chloro-2-hydroxybenzylidene)hydrazine-1-carbohydrazonhydrazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’',2-Tris(5-chloro-2-hydroxybenzylidene)hydrazine-1-carbohydrazonhydrazide hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple chloro and hydroxy groups attached to a benzylidene framework, which is further linked to a hydrazine and carbohydrazonhydrazide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’',2-Tris(5-chloro-2-hydroxybenzylidene)hydrazine-1-carbohydrazonhydrazide hydrochloride typically involves a multi-step process. The initial step often includes the condensation of 5-chloro-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with carbohydrazide under controlled conditions to yield the final product. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N’,N’',2-Tris(5-chloro-2-hydroxybenzylidene)hydrazine-1-carbohydrazonhydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N’,N’',2-Tris(5-chloro-2-hydroxybenzylidene)hydrazine-1-carbohydrazonhydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Mechanism of Action
The mechanism by which N’,N’',2-Tris(5-chloro-2-hydroxybenzylidene)hydrazine-1-carbohydrazonhydrazide hydrochloride exerts its effects is primarily through its interaction with biological macromolecules. The compound can form stable complexes with metal ions, which can then interact with enzymes and other proteins, altering their activity. Additionally, the presence of hydroxy and chloro groups allows for hydrogen bonding and hydrophobic interactions with target molecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N’,N’',2-Tris(5-bromo-2-hydroxybenzylidene)hydrazine-1-carbohydrazonhydrazide
- N’,N’',2-Tris(5-fluoro-2-hydroxybenzylidene)hydrazine-1-carbohydrazonhydrazide
- N’,N’',2-Tris(5-methyl-2-hydroxybenzylidene)hydrazine-1-carbohydrazonhydrazide
Uniqueness
N’,N’',2-Tris(5-chloro-2-hydroxybenzylidene)hydrazine-1-carbohydrazonhydrazide hydrochloride is unique due to the presence of chloro groups, which enhance its reactivity and potential for forming stable complexes with metal ions. This makes it particularly useful in coordination chemistry and as a catalyst in various organic reactions. The combination of hydroxy and chloro groups also contributes to its biological activity, making it a promising candidate for drug development and other biomedical applications .
Properties
Molecular Formula |
C22H18Cl4N6O3 |
|---|---|
Molecular Weight |
556.2 g/mol |
IUPAC Name |
1,2,3-tris[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C22H17Cl3N6O3.ClH/c23-16-1-4-19(32)13(7-16)10-26-29-22(30-27-11-14-8-17(24)2-5-20(14)33)31-28-12-15-9-18(25)3-6-21(15)34;/h1-12,32-34H,(H2,29,30,31);1H/b26-10+,27-11+,28-12+; |
InChI Key |
UXAOLDYLYMMMRC-SXOKSYETSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=N/NC(=N/N=C/C2=C(C=CC(=C2)Cl)O)N/N=C/C3=C(C=CC(=C3)Cl)O)O.Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NNC(=NN=CC2=C(C=CC(=C2)Cl)O)NN=CC3=C(C=CC(=C3)Cl)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



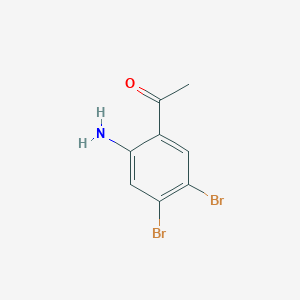
![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
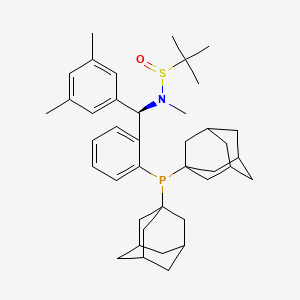
![Thieno[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13654310.png)
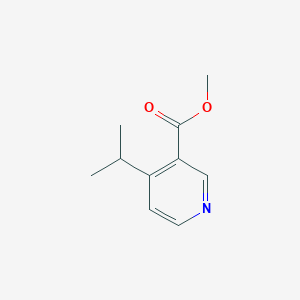
![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
![Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13654320.png)
![N-[2-(4-fluorophenyl)ethyl]cyclobutanamine](/img/structure/B13654335.png)

